molecular formula C7H7N3O2S B2587469 Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid CAS No. 1176679-18-7

Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B2587469
CAS No.: 1176679-18-7
M. Wt: 197.21
InChI Key: MNJOZCQBJCHTEM-UHFFFAOYSA-N
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Description

Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a triazole ring with a thiazole ring, forming a rigid and stable structure that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: N-bromosuccinimide, phosphorus tribromide; reactions often require inert atmospheres and controlled temperatures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiadiazine structure but differs in the substitution pattern and specific functional groups.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another closely related compound with a different ring fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dimethyl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-3-5(6(11)12)13-7-9-8-4(2)10(3)7/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJOZCQBJCHTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NN=C(N12)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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